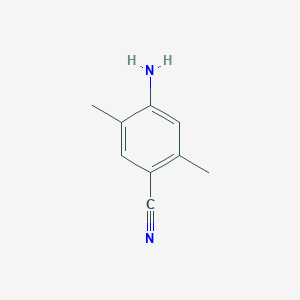

4-Amino-2,5-diméthylbenzonitrile

Vue d'ensemble

Description

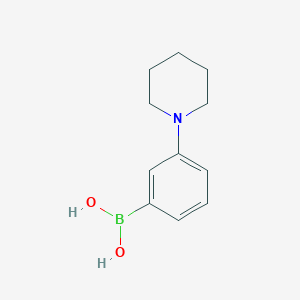

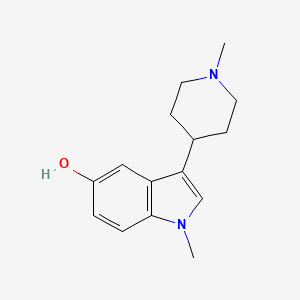

4-Amino-2,5-dimethylbenzonitrile is a compound that belongs to the family of benzonitriles with specific substituents that influence its chemical and physical properties. The presence of amino and methyl groups on the benzene ring affects the molecule's reactivity and interaction with other chemical species.

Synthesis Analysis

The synthesis of derivatives of 4-amino-2,5-dimethylbenzonitrile can be achieved through various methods. For instance, a related compound, 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, was synthesized using a one-pot multicomponent reaction involving 3-bromobenzaldehyde, malononitrile, and dimedone with urea as an organocatalyst at room temperature . Another derivative, 2-amino-5,6,7,8-tetrahydro-5-oxo-4-aryl-7,7-dimethyl-4H-benzo[b]-pyran-3-carbonitrile, was synthesized under microwave irradiation without a catalyst and solvent-free, demonstrating the versatility of synthetic approaches for such compounds .

Molecular Structure Analysis

The molecular structure of 4-amino-2,5-dimethylbenzonitrile derivatives has been extensively studied. For example, the crystal structure of a related compound, 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, was determined using single-crystal X-ray diffraction, revealing the presence of intermolecular hydrogen interactions within the unit cell . Similarly, the structure of 2-amino-4-(2,5-dimethoxyphenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile was elucidated by single-crystal X-ray diffraction studies, showing N-H...O and N-H...N hydrogen bonds in the crystal packing .

Chemical Reactions Analysis

The chemical reactivity of 4-amino-2,5-dimethylbenzonitrile derivatives can be inferred from studies on similar compounds. For instance, the theoretical study of photoinduced singlet and triplet excited states of 4-dimethylaminobenzonitrile and its derivatives suggests that the presence of methyl groups and the amino twisting significantly modify the properties of their excited states, which can lead to various photochemical reactions . Additionally, the study of 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile revealed that the compound possesses nonlinear optical behavior, indicating potential reactivity in the presence of light .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-2,5-dimethylbenzonitrile derivatives are influenced by their molecular structure. Theoretical studies have provided insights into the electronic properties, vibrational wavenumbers, and thermodynamic properties of these compounds. For example, the spectral analysis of a novel derivative showed good correlation with experimental data, and the thermodynamic properties were calculated at different temperatures . The crystal structure analysis of another derivative revealed the stabilization of the packing between molecules by N-H...O and N-H...N type intermolecular hydrogen interactions . These studies highlight the importance of molecular geometry and intermolecular forces in determining the physical and chemical properties of these compounds.

Applications De Recherche Scientifique

Synthèse chimique

En synthèse chimique, le 4-Amino-2,5-diméthylbenzonitrile est utilisé comme intermédiaire pour la production de dérivés de benzonitrile. Ces dérivés sont des intermédiaires clés dans la production de colorants, d'agrochimique et d'autres produits chimiques industriels .

Études biologiques

Le composé est largement utilisé dans les études biologiques, en particulier dans la recherche photophysique. Il peut subir un transfert de charge intramoléculaire, ce qui est important dans l'étude des systèmes biologiques et le développement d'outils de diagnostic .

Applications industrielles

Dans l'industrie, le This compound est impliqué dans la fabrication de colorants, de résines et d'autres produits chimiques spécialisés. Sa polyvalence en fait un atout précieux dans divers procédés industriels .

Recherche environnementale

Les scientifiques de l'environnement utilisent ce composé pour étudier la dégradation des matières organiques et l'impact des produits chimiques industriels sur les écosystèmes. Ses propriétés structurelles permettent aux chercheurs de suivre sa transformation et sa dégradation dans les échantillons environnementaux .

Chimie analytique

En chimie analytique, le This compound est utilisé comme composé standard ou de référence. Ses propriétés bien définies aident à l'étalonnage des instruments et à la validation des méthodes analytiques .

Safety and Hazards

Propriétés

IUPAC Name |

4-amino-2,5-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-4-9(11)7(2)3-8(6)5-10/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVXDBACUPMBDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

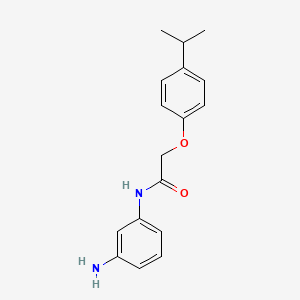

![N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319972.png)

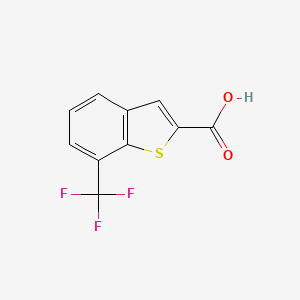

![1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde](/img/structure/B1319988.png)